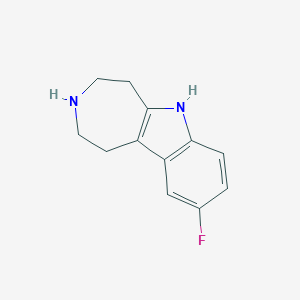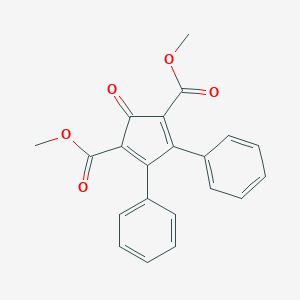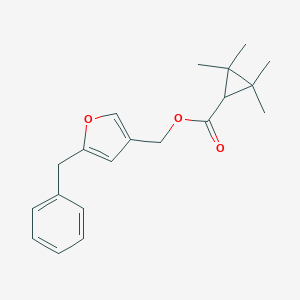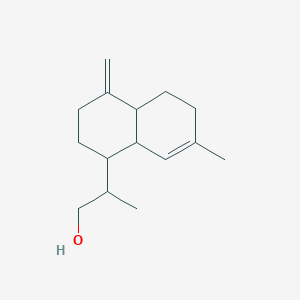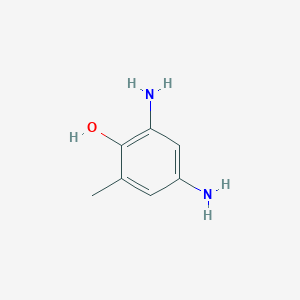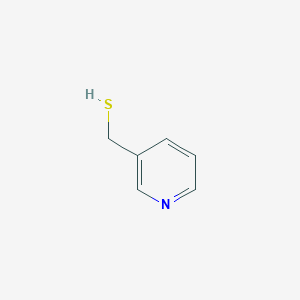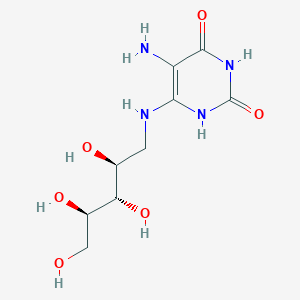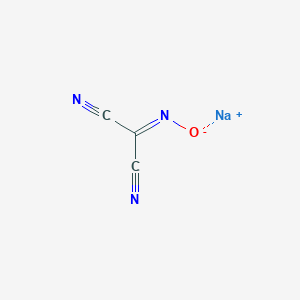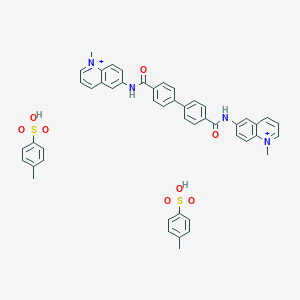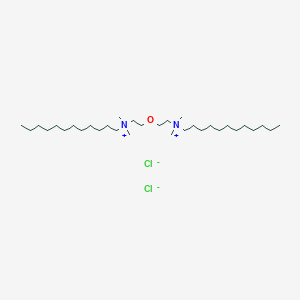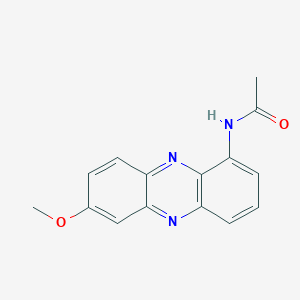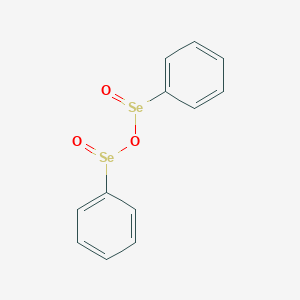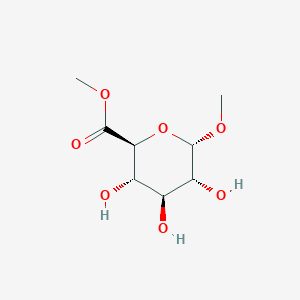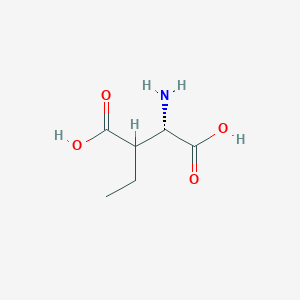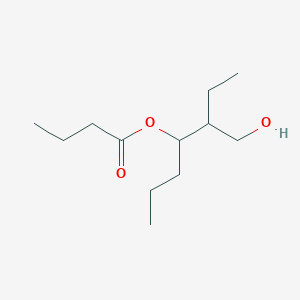
3-(Hydroxymethyl)heptan-4-yl butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxymethyl)heptan-4-yl butanoate, also known as HMHPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biochemistry. This compound is a derivative of heptanoic acid and is synthesized using specific methods.
Mécanisme D'action
The mechanism of action of 3-(Hydroxymethyl)heptan-4-yl butanoate is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body, including the NF-κB pathway, which is involved in inflammation and immune responses.
Effets Biochimiques Et Physiologiques
3-(Hydroxymethyl)heptan-4-yl butanoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. Additionally, it has been shown to have antiviral properties and can cross the blood-brain barrier, making it a potential drug delivery system for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(Hydroxymethyl)heptan-4-yl butanoate in lab experiments is its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biochemistry. Additionally, it has been shown to have antitumor, anti-inflammatory, and antiviral properties, making it a promising compound for further research. However, one limitation of using 3-(Hydroxymethyl)heptan-4-yl butanoate in lab experiments is the complexity of its synthesis method, which may limit its availability and increase the cost of research.
Orientations Futures
There are several future directions for research on 3-(Hydroxymethyl)heptan-4-yl butanoate. One direction is to further investigate its potential applications in drug delivery systems for neurological disorders. Additionally, more studies are needed to fully understand the mechanism of action of 3-(Hydroxymethyl)heptan-4-yl butanoate and its effects on various signaling pathways in the body. Furthermore, research is needed to optimize the synthesis method of 3-(Hydroxymethyl)heptan-4-yl butanoate to improve its yield and purity. Finally, more studies are needed to investigate the potential side effects and toxicity of 3-(Hydroxymethyl)heptan-4-yl butanoate to ensure its safety for human use.
Conclusion:
In conclusion, 3-(Hydroxymethyl)heptan-4-yl butanoate is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biochemistry. Its synthesis method has been studied extensively, and various modifications have been made to improve the yield and purity of the compound. 3-(Hydroxymethyl)heptan-4-yl butanoate has been shown to have antitumor, anti-inflammatory, and antiviral properties, making it a promising compound for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 3-(Hydroxymethyl)heptan-4-yl butanoate involves the reaction of heptanoic acid with formaldehyde and hydrogen cyanide. This reaction produces 3-(Hydroxymethyl)heptan-4-ol, which is then esterified with butanoic acid to form 3-(Hydroxymethyl)heptan-4-yl butanoate. This synthesis method has been studied extensively, and various modifications have been made to improve the yield and purity of the compound.
Applications De Recherche Scientifique
3-(Hydroxymethyl)heptan-4-yl butanoate has been studied for its potential applications in medicinal chemistry, pharmaceuticals, and biochemistry. It has been shown to have antitumor, anti-inflammatory, and antiviral properties. Additionally, it has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Propriétés
Numéro CAS |
18618-91-2 |
|---|---|
Nom du produit |
3-(Hydroxymethyl)heptan-4-yl butanoate |
Formule moléculaire |
C12H24O3 |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
3-(hydroxymethyl)heptan-4-yl butanoate |
InChI |
InChI=1S/C12H24O3/c1-4-7-11(10(6-3)9-13)15-12(14)8-5-2/h10-11,13H,4-9H2,1-3H3 |
Clé InChI |
VGXSATHUPYIAQX-UHFFFAOYSA-N |
SMILES |
CCCC(C(CC)CO)OC(=O)CCC |
SMILES canonique |
CCCC(C(CC)CO)OC(=O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



